4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
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Overview
Description
This compound is characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxyaniline to introduce the nitro group, followed by acylation to form the benzamide structure. The tetrahydrofuran moiety is then introduced through a carbamoylation reaction using tetrahydrofuran-2-ylmethyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include sodium methoxide (NaOCH3) and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitro-N-(thiophen-2-ylmethyl)benzamide
- 4-methoxy-2-nitro-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is unique due to the presence of the tetrahydrofuran moiety, which distinguishes it from other similar compounds. This moiety can influence the compound’s solubility, reactivity, and potential biological activity .
Properties
Molecular Formula |
C20H21N3O6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21N3O6/c1-28-18-9-8-13(11-17(18)23(26)27)19(24)22-16-7-3-2-6-15(16)20(25)21-12-14-5-4-10-29-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
GPBRMOSGUJJVCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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